molecular formula C20H23NO B1613370 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone CAS No. 898774-67-9

3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone

Cat. No. B1613370
CAS RN: 898774-67-9
M. Wt: 293.4 g/mol
InChI Key: NCCUHSNOFQNJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5'-Dimethyl-2-pyrrolidinomethyl benzophenone (3,5'-DMPB) is a synthetic aromatic ketone with various applications in the scientific research field. It is a derivative of benzophenone, a widely used organic compound, and is known for its high solubility in organic solvents. Its chemical structure consists of a benzene ring with two methyl groups attached to the 3 and 5 positions and a pyrrolidinomethyl group at the 2 position. 3,5'-DMPB has been used in a variety of research applications, including as a fluorescent probe, a photoreactive compound, and a photoprotective agent.

Scientific Research Applications

Photocrosslinking Agent in Biology

Benzophenones, including derivatives like 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone, serve as useful photocrosslinking agents in biological applications. A study highlighted the incorporation of a photocrosslinking amino acid into proteins in Escherichia coli using a benzophenone derivative, demonstrating its utility in studying protein interactions both in vitro and in vivo (Chin et al., 2002).

Photocatalytic Applications

Benzophenone derivatives are utilized in photocatalytic applications, such as the [2 + 2] photocycloaddition reactions. These reactions are temperature-dependent and involve the cycloaddition of benzophenone derivatives to other compounds, showcasing their role in organic synthesis and potential applications in material science (Hei et al., 2005).

Environmental and Health Implications

Studies on benzophenone derivatives like this compound also extend to their environmental presence and potential health impacts. For instance, research has investigated the occurrence of benzophenone-type UV light filters in personal care products and their exposure to humans (Liao & Kannan, 2014). Additionally, the metabolism of these compounds and their effects on endocrine-disrupting activity have been studied, indicating the need for understanding their biological and environmental pathways (Watanabe et al., 2015).

properties

IUPAC Name

(3,5-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-11-16(2)13-18(12-15)20(22)19-8-4-3-7-17(19)14-21-9-5-6-10-21/h3-4,7-8,11-13H,5-6,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCUHSNOFQNJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643655
Record name (3,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898774-67-9
Record name (3,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.